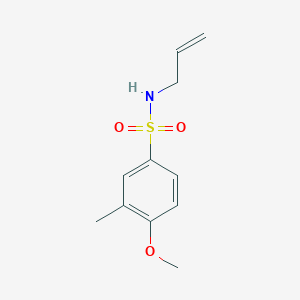

N-allyl-4-methoxy-3-methylbenzenesulfonamide

Description

N-allyl-4-methoxy-3-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by an allyl group (-CH₂CHCH₂) attached to the sulfonamide nitrogen, a methoxy (-OCH₃) group at the 4-position, and a methyl (-CH₃) group at the 3-position of the benzene ring.

Synthesis: The synthesis of such compounds typically involves reacting substituted benzenesulfonamides with allylating agents under controlled conditions. For example, analogous methods involve refluxing sulfonamide precursors with reagents like phosphorus oxychloride (POCl₃) to facilitate coupling with acyl or alkyl groups .

Properties

IUPAC Name |

4-methoxy-3-methyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-4-7-12-16(13,14)10-5-6-11(15-3)9(2)8-10/h4-6,8,12H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVSKMFJWUPDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In anhydrous dichloromethane or tetrahydrofuran, allylamine is treated with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The reaction typically proceeds at 0–25°C for 4–12 hours, yielding the crude product, which is purified via recrystallization or column chromatography.

Alkylation of 4-Methoxy-3-Methylbenzenesulfonamide

A two-step strategy first synthesizes 4-methoxy-3-methylbenzenesulfonamide, followed by N-allylation. This approach is advantageous when the parent sulfonamide is readily available.

Sulfonamide Synthesis

4-Methoxy-3-methylbenzenesulfonyl chloride is treated with aqueous ammonia or an ammonium salt to form the primary sulfonamide. Reaction conditions (e.g., solvent, temperature) align with methods described for N-benzyl-4-methylbenzenesulfonamide, with yields typically exceeding 70%.

N-Allylation via Alkyl Halides

The sulfonamide undergoes alkylation using allyl bromide or chloride in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). The base deprotonates the sulfonamide nitrogen, enabling nucleophilic attack on the allyl halide. Optimization studies from analogous benzylation reactions suggest temperatures of 60–80°C and reaction times of 6–24 hours.

Challenges and Solutions

Competing O-allylation is mitigated by using polar aprotic solvents and excess allyl halide. Purification via silica gel chromatography isolates the N-allylated product, with reported yields of 60–75% for structurally similar compounds.

Transition Metal-Catalyzed Allylation

Palladium-catalyzed cross-coupling offers a modern alternative for introducing the allyl group. This method is particularly valuable for substrates sensitive to harsh alkylation conditions.

Pd-Catalyzed Desulfitative Coupling

Drawing from procedures in source, N-methoxy-4-methylbenzenesulfonamide undergoes desulfitative coupling with allyl reagents. A catalytic system of Pd(OAc) and CuCl in ethyl acetate at 130°C facilitates the reaction, with NaOAc as a base. The mechanism likely involves oxidative addition of the sulfonamide to Pd, followed by transmetallation with an allylboronic acid or similar nucleophile.

Scope and Limitations

While source focuses on aryl acrylate formation, adapting this protocol for allylation requires substituting the coupling partner. For example, allyltrimethylsilane or allyl magnesium bromide could serve as allyl sources. Yields for related transformations range from 50–70%, contingent on the electronic nature of the sulfonamide and allyl reagent.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield Range | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 65–85% | 4–12 h | One-step; high atom economy | Requires sulfonyl chloride precursor |

| Alkylation of Sulfonamide | 60–75% | 6–24 h | Compatible with diverse alkylating agents | Risk of over-alkylation |

| Pd-Catalyzed Coupling | 50–70% | 12–24 h | Mild conditions; functional group tolerance | Costly catalysts; complex optimization |

Scientific Research Applications

N-Allyl-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of sulfonamide derivatives with biological targets.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Allyl-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The allyl and methoxy groups can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Features :

- The allyl group introduces conformational flexibility, influencing intermolecular interactions.

- The methoxy and methyl substituents enhance steric and electronic effects, impacting crystallinity and solubility.

Comparison with Structurally Similar Compounds

N-Allyl-N-benzyl-4-methylbenzenesulfonamide

Key Differences :

- Substituents : Replaces the 4-methoxy and 3-methyl groups with a benzyl group (-CH₂C₆H₅) on the sulfonamide nitrogen.

- Synthesis : Prepared via alkylation of 4-methylbenzenesulfonamide with allyl and benzyl halides, differing from the POCl₃-mediated coupling used for methoxy-substituted analogs .

- Crystallographic Data :

N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide

Key Differences :

- Functional Groups : Contains a benzoyl (C₆H₅CO-) group instead of an allyl group.

- Synthesis : Involves coupling 3-methoxybenzoic acid with 4-methylbenzenesulfonamide using POCl₃, a method adaptable to the target compound .

- Hydrogen Bonding : Forms inversion-related dimers via N–H⋯O bonds (R₂²(8) loops), similar to allyl derivatives. However, the benzoyl group introduces additional C–H⋯π interactions .

N-(Benzoyl)-4-methylbenzenesulfonamide

Key Differences :

- Substituents : Lacks both the methoxy and allyl groups, simplifying the electronic profile.

- Conformation : The N–H bond aligns anti to the C=O group, a feature conserved in methoxy-substituted analogs but altered in allyl derivatives due to steric effects .

Data Tables

Table 2: Intermolecular Interactions

| Compound | Dominant Interactions | Crystal Packing Features |

|---|---|---|

| N-allyl-4-methoxy-3-methylbenzenesulfonamide | N–H⋯O, C–H⋯π | Layered structures with H-bonding |

| N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide | N–H⋯O, π-π stacking | Dimers with R₂²(8) loops |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | π-π stacking, van der Waals | Tightly packed columns |

Research Findings and Implications

Biological Activity

N-allyl-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical formula: . The structure features an allyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity by blocking the active sites. This mechanism is similar to other sulfonamide derivatives, which are known for their antibacterial properties.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular processes essential for survival and proliferation. The presence of the methoxy and methyl groups may enhance its binding affinity and specificity towards cancer-related targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This activity is likely due to its structural similarity to traditional sulfa drugs, which are known for their antibacterial effects.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The compound's mechanism may involve the induction of cell cycle arrest and apoptosis through pathways associated with DNA damage response . Specifically, it has shown effectiveness against non-small cell lung cancer (NSCLC) models, where it appears to induce replication stress and activate checkpoint responses .

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound reported that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Anticancer Efficacy

In another research effort focused on cancer treatment, this compound was evaluated for its effects on NSCLC cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3. These findings support its potential development as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Allyl-4-methylbenzenesulfonamide | Lacks methoxy group | Moderate antibacterial activity |

| N-Allyl-4-methoxybenzenesulfonamide | Lacks methyl group | Reduced solubility |

| N-Allyl-3-methylbenzenesulfonamide | Lacks methoxy group | Altered chemical properties |

The presence of both the methoxy and methyl groups in this compound enhances its reactivity and interaction with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.